5-(2,5-Dimethylphenyl)-6-hydroxynicotinic acid
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Overview
Description
5-(2,5-Dimethylphenyl)-6-hydroxynicotinic acid: is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxyl group at the sixth position and a 2,5-dimethylphenyl group at the fifth position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dimethylphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under the influence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 5-(2,5-Dimethylphenyl)-6-hydroxynicotinic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: 5-(2,5-Dimethylphenyl)-6-hydroxynicotinic acid is used as a building block in organic synthesis. It can be used to create more complex molecules for research and development in medicinal chemistry .
Biology: In biological research, this compound may be used to study the interactions of nicotinic acid derivatives with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylphenyl)-6-hydroxynicotinic acid involves its interaction with molecular targets, such as nicotinic acid receptors. The hydroxyl group and the aromatic ring play crucial roles in binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2,5-Dimethylphenylboronic acid: Shares the 2,5-dimethylphenyl group but lacks the nicotinic acid structure.
6-Hydroxynicotinic acid: Contains the hydroxyl group at the sixth position but lacks the 2,5-dimethylphenyl group.
Uniqueness: 5-(2,5-Dimethylphenyl)-6-hydroxynicotinic acid is unique due to the combination of the 2,5-dimethylphenyl group and the hydroxyl group on the nicotinic acid structure. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
5-(2,5-dimethylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-8-3-4-9(2)11(5-8)12-6-10(14(17)18)7-15-13(12)16/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQCLAYUXVXZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687057 |
Source
|
Record name | 5-(2,5-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-72-0 |
Source
|
Record name | 5-(2,5-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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